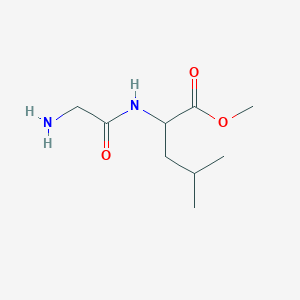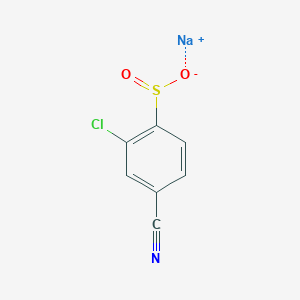
Sodium 2-chloro-4-cyanobenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-chloro-4-cyanobenzene-1-sulfinate is a chemical compound with the molecular formula C₇H₃ClNNaO₂S and a molecular weight of 223.61 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a sulfinate group, a chlorine atom, and a cyano group attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of Sodium 2-chloro-4-cyanobenzene-1-sulfinate typically involves the reaction of 2-chloro-4-cyanobenzenesulfonyl chloride with sodium sulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-chloro-4-cyanobenzenesulfonyl chloride} + \text{sodium sulfite} \rightarrow \text{this compound} ]
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
Sodium 2-chloro-4-cyanobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfinate group can undergo oxidation to form sulfonates or reduction to form thiols.
Coupling Reactions: The cyano group can participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium 2-chloro-4-cyanobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 2-chloro-4-cyanobenzene-1-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The chlorine and cyano groups can also influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Sodium 2-chloro-4-cyanobenzene-1-sulfinate can be compared with other similar compounds, such as:
Sodium benzenesulfinate: Lacks the chlorine and cyano groups, making it less reactive in certain substitution and coupling reactions.
Sodium 2-chlorobenzenesulfinate: Lacks the cyano group, affecting its reactivity and applications.
Sodium 4-cyanobenzenesulfinate:
The presence of both chlorine and cyano groups in this compound makes it unique and versatile for various applications .
Eigenschaften
Molekularformel |
C7H3ClNNaO2S |
|---|---|
Molekulargewicht |
223.61 g/mol |
IUPAC-Name |
sodium;2-chloro-4-cyanobenzenesulfinate |
InChI |
InChI=1S/C7H4ClNO2S.Na/c8-6-3-5(4-9)1-2-7(6)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
OOFKCYDXVRUVNR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)Cl)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13159616.png)
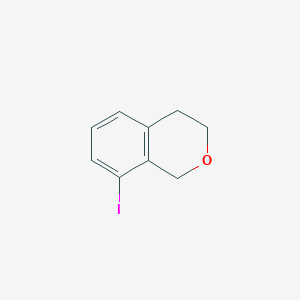
![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)
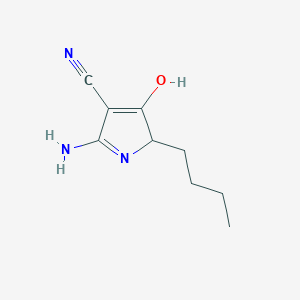

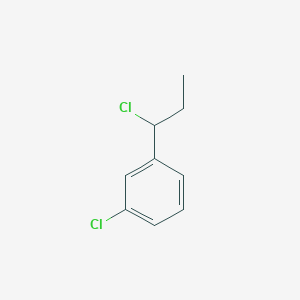
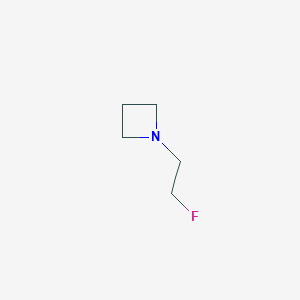
![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)
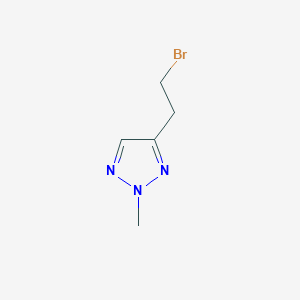

![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)


